Encaleret (CAS 787583-71-5), also known as JIT-305 or MK-5442, is an orally active, small-molecule negative allosteric modulator (calcilytic) of the calcium-sensing receptor (CaSR) [1]. In procurement and material selection for endocrinology and mineral homeostasis research, Encaleret is prioritized over broad-spectrum calcium supplements because it directly targets the CaSR to modulate endogenous parathyroid hormone (PTH) secretion and renal calcium reabsorption . Available as a free base as well as in various salt forms (such as sulfate and sodium), it provides critical flexibility for formulation scientists optimizing oral bioavailability and aqueous solubility in preclinical models .
Substituting Encaleret with standard-of-care treatments (calcium and active vitamin D) or first-generation calcilytics compromises both experimental validity and therapeutic modeling[1]. Conventional calcium therapy successfully raises blood calcium levels but simultaneously exacerbates hypercalciuria (excess urinary calcium), which can lead to nephrocalcinosis and severe kidney damage in in vivo models[1]. Furthermore, first-generation calcilytics like NPS-2143 exhibit lower receptor affinity and require higher dosing concentrations, increasing the risk of off-target effects in cellular assays . Encaleret specifically addresses these limitations by normalizing both serum and urinary calcium simultaneously, making it a highly targeted compound for precise, kidney-sparing CaSR modulation [1].
Encaleret demonstrates exceptionally high potency as a CaSR antagonist, with an in vitro IC50 of 0.012 µM (12 nM) [1]. In direct comparison, the first-generation calcilytic benchmark, NPS-2143, exhibits an IC50 of 43 nM. This represents a greater than 3.5-fold increase in inhibitory potency for Encaleret.
| Evidence Dimension | CaSR Inhibitory Concentration (IC50) |
| Target Compound Data | 0.012 µM (12 nM) |
| Comparator Or Baseline | NPS-2143 (43 nM) |
| Quantified Difference | >3.5-fold higher potency for Encaleret |
| Conditions | In vitro CaSR antagonism assay |
The higher potency allows researchers to use significantly lower concentrations in cellular assays, minimizing solvent toxicity and off-target interactions.
In clinical evaluations of Autosomal Dominant Hypocalcemia Type 1 (ADH1), Encaleret achieved dual normalization of both serum and urine calcium in 76% of subjects [1]. Conversely, only 4% of subjects achieved these target ranges when maintained on the conventional baseline therapy of calcium and active vitamin D [1].
| Evidence Dimension | Proportion of subjects achieving target serum and urine calcium ranges |
| Target Compound Data | 76% of subjects |
| Comparator Or Baseline | Conventional therapy baseline (4% of subjects) |
| Quantified Difference | 72 percentage point improvement |
| Conditions | 24-week clinical evaluation (Phase 3 CALIBRATE trial) |
Validates Encaleret as a primary procurement choice for developing kidney-sparing hypocalcemia models, as generic calcium supplements fail to prevent renal calcium excretion.
Encaleret actively reduces urinary calcium excretion, a critical differentiator from standard calcium supplementation. Administration of Encaleret resulted in a mean reduction of 200 mg/day in 24-hour urine calcium from baseline [1]. Standard of care treatments typically increase this metric, leading to renal toxicity [1].
| Evidence Dimension | 24-hour urine calcium reduction |
| Target Compound Data | Mean reduction of 200 mg/day |
| Comparator Or Baseline | Baseline standard of care (exacerbates hypercalciuria) |
| Quantified Difference | 200 mg/day absolute reduction vs baseline |
| Conditions | In vivo human ADH1 model, measured from Week 4 to Week 24 |
Provides definitive proof of Encaleret's distinct mechanism of action on renal CaSR, essential for researchers studying nephrocalcinosis prevention.
Unlike many experimental calcilytics restricted to a single chemical form, Encaleret is synthesized and available as a free base (CAS 787583-71-5), as well as sulfate hydrate, sulfate, and sodium salts . This structural diversity allows formulation scientists to benchmark solubility and dissolution profiles against a wider range of delivery vehicles compared to single-form generic analogs .
| Evidence Dimension | Available chemical forms for processability |
| Target Compound Data | Multiple forms (Free base, sulfate, sodium) |
| Comparator Or Baseline | Generic single-form calcilytics |
| Quantified Difference | Broader pharmacokinetic and solubility tuning capabilities |
| Conditions | Preclinical formulation development and solubility testing |
Enables procurement and formulation teams to optimize oral bioavailability and aqueous solubility for diverse in vitro and in vivo dosing requirements.
Driven by its ability to normalize both serum and urine calcium (a 72 percentage point improvement over conventional therapy), Encaleret is a highly effective reference compound for in vivo modeling of ADH1 and evaluating novel CaSR antagonists [1].
With an established IC50 of 0.012 µM, Encaleret serves as a highly potent positive control in high-throughput screening assays targeting Class C G-protein coupled receptors, specifically for identifying negative allosteric modulators .
The availability of Encaleret in multiple forms, including free base and sulfate salts, makes it highly suitable for pharmaceutical processability studies aimed at optimizing the oral delivery and aqueous solubility of small-molecule calcilytics .